Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Overview
Description
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is a useful research compound. Its molecular formula is C34H35NO6 and its molecular weight is 553.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target glycosyltransferase enzymes .
Mode of Action
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside interacts with its targets by inhibiting the incorporation of glucosamine into O-glycans . This interaction results in the suppression of mucin biosynthesis, a key process in many biological systems .
Biochemical Pathways
The compound affects the glycosylation pathway, specifically the process of O-glycan biosynthesis . By inhibiting the incorporation of glucosamine into O-glycans, it disrupts the normal function of this pathway, leading to downstream effects such as the suppression of mucin biosynthesis .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of mucin biosynthesis . This can lead to a decrease in MUC1 expression in certain cell lines, such as the MDF-7 breast cancer cell line .
Biochemical Analysis
Biochemical Properties
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is involved in various biochemical reactions, primarily due to its role as a glycoside. It interacts with enzymes such as N-acetyl-beta-D-glucosaminyltransferase, which is essential for the synthesis of glycoproteins . This compound also inhibits O-linked glycosylation in a variety of cell lines, thereby affecting the glycosylation of proteins and altering their function . Additionally, it disrupts glycoprotein targeting in cells, which can influence cellular processes and signaling pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting glycosylation, which is crucial for protein folding, stability, and function . This compound also affects cell signaling pathways by altering the glycosylation of receptors and other signaling molecules . Furthermore, it impacts gene expression and cellular metabolism by modifying the glycosylation patterns of transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glycosyltransferases and other enzymes involved in glycosylation . It acts as an inhibitor of O-linked glycosylation, preventing the addition of sugar moieties to proteins . This inhibition can lead to changes in protein function, stability, and localization . Additionally, it disrupts the targeting of glycoproteins to specific cellular compartments, affecting their activity and function .
Metabolic Pathways
This compound is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as N-acetyl-beta-D-glucosaminyltransferase, which is crucial for the synthesis of glycoproteins . This compound can affect metabolic flux by altering the glycosylation patterns of metabolic enzymes, thereby influencing their activity and function . Additionally, it can impact metabolite levels by modifying the glycosylation of transporters and other proteins involved in metabolite transport .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO6/c1-24(36)35-30-32(38)31(37)29(41-33(30)39-22-25-14-6-2-7-15-25)23-40-34(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29-33,37-38H,22-23H2,1H3,(H,35,36)/t29-,30-,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNACBNSYIVTBNV-UPYFENACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369210 | |
Record name | ST50319384 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33493-71-9 | |
Record name | ST50319384 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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